molecular formula C25H26F2O3 B12842261 Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-82-3

Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12842261
CAS No.: 80853-82-3
M. Wt: 412.5 g/mol
InChI Key: UJSUIABRMRFWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is a complex organic compound that features a difluoroethoxy group, a phenyl group, and a phenoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the introduction of the difluoroethoxy group and the formation of the phenoxybenzene structure. One common approach is to start with the appropriate phenol derivative and introduce the difluoroethoxy group through a nucleophilic substitution reaction. This is followed by the formation of the ether linkage and the final coupling with the phenoxybenzene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The phenoxybenzene moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropane
  • 3-Phenoxybenzyl alcohol
  • 1-(2-Methylpropoxy)-3-phenoxybenzene

Uniqueness

1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

80853-82-3

Molecular Formula

C25H26F2O3

Molecular Weight

412.5 g/mol

IUPAC Name

1-(1,1-difluoroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C25H26F2O3/c1-24(2,20-12-14-22(15-13-20)30-25(3,26)27)18-28-17-19-8-7-11-23(16-19)29-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3

InChI Key

UJSUIABRMRFWQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.